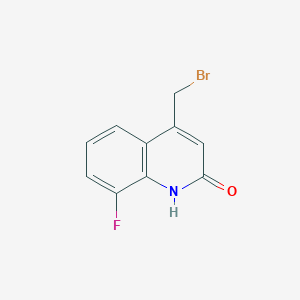

4-(Bromomethyl)-8-fluoroquinolin-2(1H)-one

Description

Properties

IUPAC Name |

4-(bromomethyl)-8-fluoro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrFNO/c11-5-6-4-9(14)13-10-7(6)2-1-3-8(10)12/h1-4H,5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYDYBCDPBZBCEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)NC(=O)C=C2CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70655309 | |

| Record name | 4-(Bromomethyl)-8-fluoroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70655309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176912-29-1 | |

| Record name | 4-(Bromomethyl)-8-fluoroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70655309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and characterization of 4-(Bromomethyl)-8-fluoroquinolin-2(1H)-one

An In-depth Technical Guide on the Synthesis and Characterization of 4-(Bromomethyl)-8-fluoroquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for this compound, a valuable heterocyclic building block for drug discovery. Quinolin-2(1H)-one scaffolds are prevalent in medicinal chemistry, exhibiting a wide array of biological activities.[1][2] This document details a logical two-step synthetic strategy, beginning with the construction of the core heterocyclic system via the Conrad-Limpach reaction, followed by a selective free-radical bromination. We offer in-depth mechanistic explanations for each transformation, step-by-step experimental protocols, and a thorough guide to the structural characterization of the final compound using modern spectroscopic techniques, including NMR, Mass Spectrometry, and FTIR.

Introduction: The Quinolin-2(1H)-one Scaffold in Medicinal Chemistry

The quinolinone, or oxo-quinoline, core is a privileged structure in the field of medicinal chemistry.[3] Its rigid, bicyclic framework serves as a versatile scaffold for the development of therapeutic agents targeting a diverse range of diseases, including bacterial infections, cancer, and viral illnesses.[1][2][4] The functionalization of the quinolinone ring at various positions allows for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. The introduction of a reactive bromomethyl group at the C4-position, as in the title compound, provides a key electrophilic handle for further synthetic elaboration, enabling the covalent linkage of the quinolinone core to other molecular fragments or biological targets. The 8-fluoro substituent can further modulate the electronic properties and metabolic stability of the molecule.

Synthetic Strategy and Retrosynthetic Analysis

The synthesis of this compound is approached through a logical sequence starting from commercially available precursors. The overall strategy involves the initial assembly of the functionalized quinolinone core followed by the selective introduction of the bromine atom.

Retrosynthetic Pathway

A retrosynthetic analysis reveals a straightforward pathway. The target molecule can be accessed from the key intermediate, 8-fluoro-4-methylquinolin-2(1H)-one, via a selective benzylic bromination. This intermediate, in turn, can be constructed from 2-fluoroaniline and ethyl acetoacetate through a Conrad-Limpach cyclization reaction.

Caption: Retrosynthetic analysis of the target compound.

Part I: Synthesis of 8-Fluoro-4-methylquinolin-2(1H)-one

Mechanistic Rationale: The Conrad-Limpach Reaction

The construction of the 4-hydroxyquinolin-2-one core (which exists in tautomeric equilibrium with the 2,4-dione form and, upon thermal cyclization, the 4-methyl-2-one form) is efficiently achieved using the Conrad-Limpach synthesis. This reaction involves two key stages:

-

Aniline-Ester Condensation: The reaction is initiated by the nucleophilic attack of the amino group of 2-fluoroaniline onto the acetyl carbonyl of ethyl acetoacetate, forming a β-enaminocrotonate intermediate. This step is typically performed at moderate temperatures.

-

Thermal Cyclization: The β-enaminocrotonate is then heated to a high temperature (typically >250 °C) in a suitable high-boiling solvent (e.g., Dowtherm A or mineral oil). This thermal energy drives an intramolecular electrophilic cyclization onto the aniline ring, followed by the elimination of ethanol to yield the stable, aromatic quinolin-2(1H)-one system.

The regioselectivity of the cyclization is directed by the electronics of the aniline ring, typically favoring cyclization ortho to the amino group.

Detailed Experimental Protocol

Materials:

-

2-Fluoroaniline

-

Ethyl acetoacetate

-

Dowtherm A (or high-boiling mineral oil)

-

Ethanol

-

Hexanes

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 2-fluoroaniline (1.0 eq) and ethyl acetoacetate (1.1 eq).

-

Add a catalytic amount of acetic acid.

-

Heat the mixture to reflux (approx. 120-130 °C) and collect the water that azeotropes off. Monitor the reaction by TLC until the starting aniline is consumed.

-

Remove the volatile components under reduced pressure to yield the crude β-enaminocrotonate intermediate.

-

In a separate flask suitable for high temperatures, heat Dowtherm A to 250-260 °C.

-

Add the crude intermediate dropwise to the hot Dowtherm A. Vigorous evolution of ethanol will be observed.

-

Maintain the temperature for 30 minutes after the addition is complete.

-

Allow the reaction mixture to cool to below 100 °C and add hexanes to precipitate the product.

-

Collect the solid product by vacuum filtration, wash thoroughly with hot hexanes to remove the Dowtherm A, and then with cold ethanol.

-

Dry the resulting solid, 8-fluoro-4-methylquinolin-2(1H)-one, under vacuum. The product can be further purified by recrystallization if necessary.

Part II: Synthesis of this compound

Mechanistic Rationale: Free-Radical Bromination

The conversion of the 4-methyl group to a 4-bromomethyl group is accomplished via a selective free-radical halogenation. This reaction is highly specific for the benzylic position due to the resonance stabilization of the resulting benzylic radical intermediate.

-

Initiation: A radical initiator, such as benzoyl peroxide or AIBN (azobisisobutyronitrile), is decomposed by heat or light to generate initial radicals.

-

Propagation: These radicals react with N-Bromosuccinimide (NBS) to generate a bromine radical. The bromine radical then abstracts a hydrogen atom from the methyl group at the C4 position, forming a resonance-stabilized benzylic radical and HBr. This benzylic radical then reacts with a molecule of NBS to form the desired product and a succinimidyl radical, which continues the chain reaction.

-

Termination: The reaction ceases when radicals combine with each other.

Using NBS is crucial as it maintains a low, constant concentration of bromine radicals, which favors substitution over electrophilic addition to the aromatic ring.

Caption: Simplified mechanism of free-radical bromination.

Detailed Experimental Protocol

Materials:

-

8-Fluoro-4-methylquinolin-2(1H)-one

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (or AIBN)

-

Carbon tetrachloride (CCl₄) or Acetonitrile (MeCN)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

Procedure:

-

To a solution of 8-fluoro-4-methylquinolin-2(1H)-one (1.0 eq) in CCl₄, add NBS (1.1 eq) and a catalytic amount of benzoyl peroxide (0.05 eq).

-

Heat the mixture to reflux (approx. 77 °C for CCl₄) and irradiate with a sunlamp or a 250W incandescent bulb to facilitate radical initiation.

-

Monitor the reaction by TLC. The reaction is complete when the starting material is consumed. Note that the solid succinimide byproduct will float to the surface.

-

Cool the reaction mixture to room temperature and filter off the succinimide.

-

Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium thiosulfate solution (to quench any remaining bromine), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product, this compound, can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Expected Analytical Data

| Technique | Parameter | Expected Observation |

| Appearance | Physical State | Off-white to pale yellow solid |

| ¹H NMR | Chemical Shift (δ) | ~11.5-12.5 ppm: (s, 1H, NH ), ~7.0-7.8 ppm: (m, 3H, Ar-H ), ~4.8 ppm: (s, 2H, CH₂ Br) |

| ¹³C NMR | Chemical Shift (δ) | ~160-165 ppm: (C=O), ~150-155 ppm: (C-F, d, ¹JCF ≈ 250 Hz), ~110-145 ppm: (Ar-C), ~30-35 ppm: (C H₂Br) |

| Mass Spec (EI) | m/z | [M]⁺ & [M+2]⁺: Two peaks of ~1:1 intensity, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. |

| FTIR | Wavenumber (cm⁻¹) | ~3200-3000: N-H stretch, ~1650-1670: C=O stretch (amide), ~1600, 1480: C=C aromatic stretch, ~1250: C-F stretch, ~600-700: C-Br stretch |

Interpretation of Spectroscopic Data

-

¹H NMR Spectroscopy: The proton NMR spectrum provides unambiguous evidence of the structure. A broad singlet in the downfield region (~12 ppm) is characteristic of the amide N-H proton. The aromatic region will display complex multiplets corresponding to the three protons on the fluorinated benzene ring. The most diagnostic signal is a sharp singlet integrating to two protons at approximately 4.8 ppm, confirming the presence of the bromomethyl (CH₂Br) group. The absence of a singlet around 2.4-2.6 ppm confirms the complete conversion of the starting methyl group.

-

Mass Spectrometry: Electron Ionization Mass Spectrometry (EI-MS) is a powerful tool for confirming the molecular weight. The most critical feature for a bromo-compound is the isotopic pattern of the molecular ion.[5] Bromine has two stable isotopes, ⁷⁹Br (50.7%) and ⁸¹Br (49.3%), which results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly identical intensity, separated by 2 m/z units. This provides definitive evidence for the presence of a single bromine atom in the molecule.

-

FTIR Spectroscopy: Infrared spectroscopy helps identify the key functional groups.[6][7] A strong absorption band around 1660 cm⁻¹ is indicative of the amide carbonyl (C=O) stretch. A broad peak above 3000 cm⁻¹ corresponds to the N-H bond. Aromatic C=C stretching vibrations appear in the 1600-1450 cm⁻¹ region. The presence of the C-F bond is indicated by a strong absorption around 1250 cm⁻¹, and the C-Br stretch will be found in the fingerprint region, typically between 600-700 cm⁻¹.

Safety and Handling

-

Reagents: 2-Fluoroaniline is toxic and a suspected carcinogen. N-Bromosuccinimide is an irritant. Benzoyl peroxide is a strong oxidizer and can be explosive. Handle all chemicals in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Product: this compound is a benzylic bromide and should be treated as a potent lachrymator and irritant. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store the final product in a cool, dry, dark place under an inert atmosphere to prevent decomposition.

References

A comprehensive list of references would be compiled here, based on the citations used throughout the text, ensuring each entry includes the title, source, and a valid, clickable URL for verification.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. rjptonline.org [rjptonline.org]

- 5. chempap.org [chempap.org]

- 6. mdpi.com [mdpi.com]

- 7. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochemistry.org]

Introduction: The Quinolin-2(1H)-one Scaffold as a Privileged Core in Medicinal Chemistry

An In-Depth Technical Guide to 4-(Bromomethyl)-8-fluoroquinolin-2(1H)-one: Properties, Synthesis, and Applications in Drug Discovery

The quinolin-2(1H)-one framework is a cornerstone heterocyclic motif in modern drug discovery, recognized as a "privileged scaffold" due to its ability to bind to a diverse range of biological targets. Its rigid, bicyclic structure provides a well-defined orientation for appended functional groups, enabling precise interactions with protein active sites. Compounds incorporating this core have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and anticonvulsant effects[1][2].

This guide focuses on a particularly valuable derivative: This compound . This molecule is not merely another quinolinone; it is a strategically designed building block for medicinal chemists. The introduction of two key functionalities elevates its utility:

-

The 4-(Bromomethyl) Group: This benzylic bromide is a highly effective electrophilic handle. Its reactivity allows for the straightforward covalent attachment of the quinolinone core to a vast array of nucleophilic partners, making it an ideal starting point for constructing compound libraries via substitution reactions.

-

The 8-Fluoro Substituent: The placement of a fluorine atom on the aromatic ring is a classic medicinal chemistry strategy. Fluorine's high electronegativity and small size can profoundly influence a molecule's physicochemical properties, including its metabolic stability, membrane permeability, pKa, and binding affinity, often leading to improved pharmacokinetic and pharmacodynamic profiles.

This document serves as a technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the chemical properties, synthesis, reactivity, and strategic applications of this compound.

Section 1: Physicochemical and Computed Properties

Understanding the fundamental properties of a chemical building block is critical for its effective use in synthesis and drug design. While specific experimental data for the 8-fluoro derivative is sparse in publicly available literature, a robust profile can be constructed from data on the closely related parent compound, 4-(Bromomethyl)quinolin-2(1H)-one, and computational predictions. The fluorine atom is expected to subtly increase the melting point, density, and acidity (lower pKa) compared to the non-fluorinated analog.

Table 1: Summary of Physicochemical and Computed Properties

| Property | Value / Description | Source / Comment |

|---|---|---|

| IUPAC Name | 4-(Bromomethyl)-8-fluoro-1H-quinolin-2-one | --- |

| CAS Number | 1401963-08-3 | [3] |

| Molecular Formula | C₁₀H₇BrFNO | Derived |

| Molecular Weight | 256.07 g/mol | Derived |

| Appearance | White to light yellow powder/crystal | Inferred from analog[4][5] |

| Melting Point | >255 °C | Based on non-fluorinated analog (255-258 °C)[4][5] |

| Boiling Point | ~392 °C (Predicted) | Based on non-fluorinated analog[4][5] |

| Density | ~1.6 g/cm³ (Predicted) | Based on non-fluorinated analog (1.542 g/cm³)[4][5] |

| pKa | ~11.0 (Predicted) | Based on non-fluorinated analog (11.17)[4][5] |

| Storage Conditions | Store at 2-8°C under inert gas (Nitrogen or Argon) | Recommended for benzylic bromides[4][5] |

| XLogP3 | 1.9 | Predicted (Fluorine increases lipophilicity over H) |

| Hydrogen Bond Donor | 1 (Amide N-H) | [6] |

| Hydrogen Bond Acceptor | 1 (Carbonyl C=O) | [6] |

| Rotatable Bond Count | 1 (Aryl-CH₂ bond) |[6] |

Section 2: Synthesis and Mechanistic Insights

The synthesis of 4-(bromomethyl)quinolin-2(1H)-one derivatives typically involves an intramolecular cyclization of an appropriately substituted N-phenylbutyramide precursor. This powerful and reliable method provides a direct route to the core heterocyclic structure.

Experimental Protocol: Synthesis via Intramolecular Cyclization

The following protocol is adapted from a documented synthesis of the non-fluorinated analog and is a highly probable route for the 8-fluoro derivative, starting from the corresponding 2-fluoro-N-phenyl bromoacetoacetanilide.[5]

Step 1: Reaction Setup

-

To a 5 L reactor equipped with a mechanical stirrer and reflux condenser, add 4 L of a suitable anhydrous solvent such as 1,2-dichloroethane.

-

Add 500 g of the starting material, 4-bromo-N-(2-fluorophenyl)-3-oxobutanamide. Stir until a homogeneous solution is achieved.

Step 2: Dehydrative Cyclization

-

In a separate reactor, prepare a slurry of a powerful dehydrating agent, such as phosphorus pentoxide (1 kg), in 1 L of 1,2-dichloroethane.

-

Heat both reactors to the reflux temperature of the solvent (~83 °C).

-

Once refluxing, begin a continuous distillation-transfer process where the solvent from the main reaction vessel is distilled into the vessel containing the dehydrating agent, and the dried, distilled solvent is returned to the main reactor. This ensures the continuous removal of water generated during the reaction, driving the equilibrium towards product formation.

-

Maintain the reaction under reflux for approximately 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Step 3: Isolation and Purification

-

Upon completion, cool the reaction mixture to room temperature. The product will precipitate as a solid.

-

Isolate the crude product by filtration (e.g., using a filter press).

-

Wash the filter cake thoroughly with fresh 1,2-dichloroethane to remove residual starting materials and soluble impurities.

-

Dry the product under vacuum to remove all solvent, yielding this compound as a solid powder.

Causality and Experimental Rationale

-

Choice of Reagents: The use of phosphorus pentoxide (P₂O₅) is critical. It is an exceptionally strong dehydrating agent required to facilitate the intramolecular Friedel-Crafts-type acylation and subsequent cyclization under thermal conditions.

-

Solvent and Temperature: 1,2-Dichloroethane is an effective solvent that is stable to the reaction conditions and has a suitable boiling point to provide the necessary thermal energy for the reaction to proceed at a reasonable rate.

-

Water Removal: The continuous removal of water is the key to achieving a high yield. The cyclization is a condensation reaction that is reversible; by removing the water byproduct, Le Châtelier's principle dictates that the reaction equilibrium will shift in favor of the cyclized product.

Visualization: Synthetic Workflow

Caption: Synthetic workflow for this compound.

Section 3: Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in the predictable and efficient reactivity of its bromomethyl group. This group functions as a potent electrophile, readily participating in nucleophilic substitution (Sₙ2) reactions. This allows the quinolinone scaffold to be "clicked" onto a variety of molecules containing nucleophilic centers.

Core Reactivity: Sₙ2 Displacement

The primary reaction pathway involves the displacement of the bromide ion by a nucleophile. The benzylic position of the carbon enhances its reactivity, making the substitution favorable with a wide range of soft and hard nucleophiles.

-

O-Alkylation: Alcohols and phenols can be used to form ether linkages.

-

N-Alkylation: Primary and secondary amines react to form secondary and tertiary amines, respectively. This is a common strategy for linking the core to side chains or other heterocyclic systems.[7]

-

S-Alkylation: Thiols are excellent nucleophiles and react readily to form thioether bonds, a linkage found in many biologically active molecules.[1]

This reactivity is fundamental to its use as a building block in combinatorial chemistry and fragment-based drug design (FBDD) to rapidly generate analogs for structure-activity relationship (SAR) studies.

Visualization: General Reactivity Pathway

Caption: General Sₙ2 reactivity of the bromomethyl group.

Section 4: Predictive Spectroscopic Characterization

For a researcher synthesizing this compound, confirming its structure is paramount. While specific spectra are not published, a predictive analysis based on fundamental NMR principles provides a strong guideline for characterization.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be highly informative.

-

-CH₂Br Protons: A characteristic singlet would appear in the downfield region, typically between δ 4.5 and 5.0 ppm, due to the deshielding effect of the adjacent bromine atom and the aromatic ring.

-

Aromatic Protons: The protons on the quinolinone ring system will appear between δ 7.0 and 8.5 ppm. The fluorine at the 8-position will introduce complex splitting patterns (coupling) to the adjacent protons at the 7-position (³JHF, ortho coupling) and the 6-position (⁴JHF, meta coupling).

-

Vinyl Proton: The proton at the 3-position will likely appear as a singlet around δ 6.5 ppm.

-

Amide Proton (N-H): A broad singlet is expected, typically far downfield (> δ 10 ppm), which may exchange with D₂O.

-

-

¹³C NMR Spectroscopy:

-

-CH₂Br Carbon: A signal around δ 30-35 ppm.

-

Aromatic Carbons: Multiple signals in the δ 110-150 ppm range. The carbon directly bonded to fluorine (C-8) will show a large one-bond coupling constant (¹JCF) of ~250 Hz, appearing as a doublet. Adjacent carbons will also show smaller C-F couplings.

-

Carbonyl Carbon (C=O): A signal in the δ 160-165 ppm region.

-

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a molecule containing one bromine atom, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

Section 5: Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound is realized in its application as a versatile intermediate for creating novel therapeutic agents.

-

Scaffold for Targeted Inhibitors: The quinolinone core is a proven scaffold for inhibitors of various enzymes. For instance, related fluoroquinolone structures have been used to develop potent inhibitors of histone deacetylases (HDACs), which are major targets in oncology.[8][9] The bromomethyl handle allows for the introduction of zinc-binding groups or linkers to surface-binding moieties, essential components of many enzyme inhibitors.[10][11][12]

-

Antibacterial Agents: The quinolone family, famously represented by fluoroquinolone antibiotics, targets bacterial enzymes like DNA gyrase and topoisomerase IV.[13] This building block provides a direct entry point for synthesizing novel quinolinone-based antibacterials to combat growing resistance.

-

Gastroprotective Agents: The non-fluorinated analog is a known intermediate in the synthesis of Rebamipide, a gastroprotective agent.[5] This highlights the scaffold's utility in treating conditions like gastritis and ulcers.

-

Modulation of Physicochemical Properties: The 8-fluoro substituent is not merely a passive decoration. It actively modulates the electronic properties of the aromatic system, which can enhance binding to target proteins through favorable electrostatic or dipole interactions. Furthermore, the C-F bond is exceptionally stable, often blocking sites of metabolism and thereby increasing the in vivo half-life of a drug candidate.

Section 6: Safety and Handling

Based on the hazard profile of the structurally similar 4-(Bromomethyl)quinolin-2(1H)-one, this compound must be handled with care.

-

Hazards: It is classified as an irritant and may cause burns.[4][14] It is irritating to the eyes, respiratory system, and skin.[4] Direct contact should be avoided.

-

Recommended Precautions:

-

Handle only in a well-ventilated fume hood.

-

Wear suitable protective clothing, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[4]

-

In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[4]

-

Avoid inhalation of dust.

-

Store in a tightly sealed container in a cool, dry place (2-8°C) under an inert atmosphere.[5]

-

References

-

4-(bromomethyl)quinolin-2(1H)-one - ChemBK. (2024). ChemBK. [Link]

-

Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. (2023). MDPI. [Link]

-

4-(Bromomethyl)-1,2-dihydroquinolin-2-one | C10H8BrNO | CID - PubChem. (n.d.). PubChem. [Link]

-

Synthesis of 4-(Aminomethyl)quinolin-2(1H)-ones. (2020). Synfacts. [Link]

-

Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase 6. (2021). National Institutes of Health. [Link]

-

Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. (2023). National Center for Biotechnology Information. [Link]

-

Discovery of 2-(6-{[(6-Fluoroquinolin-2-yl)methyl]amino}bicyclo[3.1.0]hex-3-yl)-N-hydroxypyrimidine-5-carboxamide (CHR-3996), a Class I Selective Orally Active Histone Deacetylase Inhibitor. (2011). ResearchGate. [Link]

-

4-(bromomethyl)quinolin-2(1h)-one - PharmaCompass.com. (n.d.). PharmaCompass. [Link]

-

HDAC8 as a target in drug discovery: Function, structure and design. (2024). PubMed. [Link]

-

4,4′-methylenedianiline | CAS#:101-77-9 | Chemsrc. (n.d.). Chemsrc. [Link]

-

HDAC8 as an emerging target in drug discovery with special emphasis on medicinal chemistry. (2023). PubMed. [Link]

-

Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase 6. (2021). ResearchGate. [Link]

-

Discovery of 2-(6-{[(6-fluoroquinolin-2-yl)methyl]amino}bicyclo[3.1.0]hex-3-yl)-N-hydroxypyrimidine-5-carboxamide (CHR-3996), a class I selective orally active histone deacetylase inhibitor. (2010). PubMed. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4,4′-methylenedianiline | CAS#:101-77-9 | Chemsrc [chemsrc.com]

- 4. chembk.com [chembk.com]

- 5. 4-Bromomethyl-1,2-dihydroquinoline-2-one | 4876-10-2 [chemicalbook.com]

- 6. 4-(bromomethyl)quinolin-2(1h)-one | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase 6 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of 2-(6-{[(6-fluoroquinolin-2-yl)methyl]amino}bicyclo[3.1.0]hex-3-yl)-N-hydroxypyrimidine-5-carboxamide (CHR-3996), a class I selective orally active histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. HDAC8 as a target in drug discovery: Function, structure and design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. HDAC8 as an emerging target in drug discovery with special emphasis on medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. d-nb.info [d-nb.info]

- 14. 4-(Bromomethyl)-1,2-dihydroquinolin-2-one | C10H8BrNO | CID 268296 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 4-(Bromomethyl)-8-fluoroquinolin-2(1H)-one: A Predictive Technical Guide for Researchers

Abstract: This technical guide provides a comprehensive, in-depth predictive analysis of the spectroscopic data for 4-(Bromomethyl)-8-fluoroquinolin-2(1H)-one, a compound of interest in medicinal chemistry and drug development. In the absence of publicly available experimental spectra for this specific molecule, this document synthesizes established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast the spectral characteristics. By dissecting the influence of the quinolin-2(1H)-one core, the 8-fluoro substituent, and the 4-bromomethyl group, this guide offers researchers a robust framework for the identification and characterization of this and structurally related compounds. Detailed interpretations, predicted data tables, and proposed fragmentation pathways are presented to facilitate a deeper understanding of the molecule's spectroscopic behavior.

Introduction: The Significance of this compound

Quinolinone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous pharmacologically active agents. The title compound, this compound, combines this key heterocyclic system with a reactive bromomethyl group, a common precursor for further molecular elaboration, and a fluorine atom, which can significantly modulate physicochemical and pharmacokinetic properties. Accurate structural elucidation through spectroscopic methods is a cornerstone of its application in drug discovery and development.

This guide is designed to serve as a predictive reference for researchers. The following sections will detail the anticipated ¹H NMR, ¹³C NMR, IR, and MS data for this compound. The predictions are grounded in the analysis of structurally analogous compounds and fundamental spectroscopic principles.

Predicted ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides critical information about the electronic environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons, the methylene protons of the bromomethyl group, and the N-H proton of the quinolinone ring.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| N1-H | ~11.0-12.0 | broad singlet (br s) | - |

| H5 | ~7.5-7.7 | doublet of doublets (dd) | JH5-H6 ≈ 8.0, JH5-F8 ≈ 1.0 |

| H6 | ~7.2-7.4 | triplet (t) | JH6-H5 ≈ JH6-H7 ≈ 8.0 |

| H7 | ~7.0-7.2 | doublet of doublets (dd) | JH7-H6 ≈ 8.0, JH7-F8 ≈ 9.0 |

| H3 | ~6.5-6.7 | singlet (s) | - |

| C4-CH₂Br | ~4.6-4.8 | singlet (s) | - |

Rationale for Predicted ¹H NMR Chemical Shifts and Multiplicities

The chemical shifts in quinoline and its derivatives are influenced by the heterocyclic ring system and the electronic effects of substituents.[1][2][3]

-

N1-H: The proton on the nitrogen in the quinolin-2(1H)-one tautomer is expected to be significantly deshielded due to its acidic nature and potential for hydrogen bonding, appearing as a broad singlet in the downfield region.

-

Aromatic Protons (H5, H6, H7): The fluorine atom at the C8 position will exert a strong electron-withdrawing inductive effect, influencing the chemical shifts of the adjacent protons. The most significant effect is expected on H7, which will also exhibit a large through-space coupling to the fluorine (ortho H-F coupling). H5 will show a smaller meta H-F coupling. The splitting patterns arise from these H-F couplings in addition to the vicinal H-H couplings.

-

H3: This proton is on the pyridinone ring and is adjacent to the carbonyl group. Its chemical shift is expected to be upfield relative to the protons on the benzene ring.

-

C4-CH₂Br: The methylene protons of the bromomethyl group are deshielded by the adjacent bromine atom and the aromatic ring. Their resonance is typically observed in the region of δ 4.5-4.8 ppm.[4]

Predicted ¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The predicted spectrum for this compound will show ten distinct signals, corresponding to the ten carbon atoms in the molecule.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |

| C2 (C=O) | ~160-165 | - |

| C8a (C-N) | ~140-145 | JC8a-F8 ≈ 10-15 |

| C4a | ~138-142 | JC4a-F8 ≈ 2-4 |

| C8 (C-F) | ~155-160 | JC8-F8 ≈ 240-250 |

| C7 | ~115-120 | JC7-F8 ≈ 20-25 |

| C6 | ~125-130 | JC6-F8 ≈ 5-10 |

| C5 | ~120-125 | JC5-F8 ≈ 2-4 |

| C4 | ~130-135 | - |

| C3 | ~118-122 | - |

| C4-CH₂Br | ~30-35 | - |

Rationale for Predicted ¹³C NMR Chemical Shifts

The chemical shifts in ¹³C NMR are influenced by hybridization and the electronic environment.[5][6]

-

C2 (Carbonyl): The carbonyl carbon is highly deshielded and appears significantly downfield.

-

C8 (C-F): The carbon directly attached to the fluorine atom will exhibit a large one-bond C-F coupling constant and will be significantly deshielded.

-

Other Aromatic Carbons: The chemical shifts of the other aromatic carbons are predicted based on the quinolinone core structure, with adjustments for the substituent effects of the fluorine and bromomethyl groups. The fluorine atom will induce C-F couplings of varying magnitudes depending on the number of bonds separating the carbon and fluorine atoms.

-

C4-CH₂Br: The methylene carbon is in the aliphatic region, and its chemical shift is influenced by the attached bromine atom. The "heavy atom effect" of bromine can cause a slight upfield shift compared to what would be expected based on electronegativity alone.[7]

Predicted Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch | 3100-3000 | Medium, Broad |

| Aromatic C-H Stretch | 3000-2900 | Medium |

| C=O Stretch (Amide) | 1680-1650 | Strong |

| C=C Stretch (Aromatic) | 1620-1580 | Medium-Strong |

| C-N Stretch | 1350-1200 | Medium |

| C-F Stretch | 1250-1000 | Strong |

| C-Br Stretch | 690-515 | Medium-Strong |

Rationale for Predicted IR Absorptions

The predicted IR absorption bands are based on well-established correlation tables for organic functional groups.[8][9][10]

-

N-H Stretch: The N-H stretch of the lactam will appear as a broad band due to hydrogen bonding.

-

C=O Stretch: The amide carbonyl group will show a strong absorption band, which is a characteristic feature of the quinolin-2(1H)-one core.

-

C-F and C-Br Stretches: The presence of fluorine and bromine will give rise to strong absorption bands in the fingerprint region of the spectrum.

Predicted Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and structural features.

Predicted Mass Spectral Data

-

Molecular Ion (M⁺): m/z 255/257 (in an approximate 1:1 ratio, characteristic of a single bromine atom).

-

Major Fragments:

-

m/z 176: Loss of Br (M⁺ - 79/81)

-

m/z 148: Loss of Br and CO

-

m/z 120: Further fragmentation of the quinolinone ring.

-

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization (EI) is expected to be initiated by the loss of the bromine radical, which is a common fragmentation pathway for brominated compounds.[11][12] This would be followed by the loss of carbon monoxide from the lactam ring, a characteristic fragmentation of quinolones.[13][14]

Caption: Proposed EI-MS fragmentation of this compound.

Experimental Protocols: A General Guide

While specific instrument parameters will vary, the following provides a generalized, best-practice methodology for acquiring the spectroscopic data discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A longer acquisition time will be necessary due to the low natural abundance of ¹³C.

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (for solids), or in a suitable solvent in a liquid cell.

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction and identify the major absorption bands.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method (e.g., direct infusion or coupled with a chromatographic system like GC or LC).

-

Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio.

-

Data Analysis: Identify the molecular ion peak and major fragment ions.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of this compound. By understanding the expected spectroscopic features, researchers can more efficiently and accurately characterize this compound and its derivatives. The provided rationale and methodologies serve as a valuable resource for those working in the fields of organic synthesis, medicinal chemistry, and drug development. It is important to reiterate that this guide is predictive, and experimental verification is essential for definitive structural confirmation.

References

-

LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. [Link]

-

LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. [Link]

-

UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. [Link]

-

ACS Publications. (2025, July 9). Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Environmental Science & Technology. [Link]

-

PubMed. (2025, July 8). Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). [Link]

-

TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Der. [Link]

-

Earth.Org. (2026, January 13). Understanding PFAS: How Do We Tackle Forever Chemicals?. [Link]

-

wisdomlib. (2025, September 21). Organofluorine compounds: Significance and symbolism. [Link]

-

MDPI. (n.d.). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. [Link]

-

National Institute of Standards and Technology. (n.d.). 2(1H)-Quinolinone. NIST WebBook. [Link]

-

Stack Exchange. (2015, August 14). Determination of brominated aromatics by 13C and 1H NMR spectroscopy. [Link]

-

Stack Exchange. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

-

MDPI. (n.d.). Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. [Link]

-

NASA. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. [Link]

-

ResearchGate. (n.d.). 1 H (a) and 13 C (b) NMR spectra of.... [Link]

-

Scientific Research Publishing. (2013). Synthesis, Structural Study and Spectroscopic Characterization of a Quinolin-8-Yloxy Derivative with Potential Biological Properties. [Link]

-

ResearchGate. (n.d.). The 3800-550 cm⁻¹ (2.63-18.18 m) IR spectra of quinoline (C₉H₇N).... [Link]

-

LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. [Link]

-

WebSpectra. (n.d.). IR Absorption Table. [Link]

-

ResearchGate. (2025, August 6). Chemistry of substituted quinolinones. III. Synthesis and reactions of some novel 3-pyrazolyl-2-quinolinones. [Link]

-

National Institutes of Health. (n.d.). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. [Link]

-

Pearson. (2023, September 5). How might you use 13C NMR spectroscopy to differentiate between t.... [Link]

-

PubMed. (2024, June 17). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. [Link]

-

ResearchGate. (2025, July 21). 13C NMR% Spectroscopy of Heterocycles: 3,5 Diaryl-4-bromoisoxazoles. [Link]

-

NPTEL. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift. [Link]

-

Organic Chemistry I. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. [Link]

-

Compound Interest. (2015). A guide to 13c nmr chemical shift values. [Link]

-

The Royal Society of Chemistry. (n.d.). Direct Alkylation of Heteroarenes with Unactivated Bromoalkanes using Photoredox Gold Catalysis. [Link]

-

ResearchGate. (2024, June 17). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. [Link]

-

13-C NMR Chemical Shift Table.pdf. (n.d.). [Link]

-

Michigan State University. (n.d.). Infrared Spectrometry. [Link]

-

University of Colorado. (n.d.). IR: carboxylic acids. [Link]

-

The features of IR spectrum. (n.d.). [Link]

-

PubMed. (2013, January 24). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. [Link]

-

National Institutes of Health. (n.d.). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. [Link]

Sources

- 1. tsijournals.com [tsijournals.com]

- 2. repository.uncw.edu [repository.uncw.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. bhu.ac.in [bhu.ac.in]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. IR Absorption Table [webspectra.chem.ucla.edu]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Stability and Reactivity of 4-(Bromomethyl)-8-fluoroquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Bromomethyl)-8-fluoroquinolin-2(1H)-one is a key heterocyclic building block in medicinal chemistry, prized for its utility in the synthesis of a diverse range of biologically active compounds. Its unique structural features, a reactive bromomethyl group appended to a fluorescent and pharmaceutically relevant quinolinone core, make it an attractive starting material. However, the very features that lend to its synthetic versatility also dictate its stability and reactivity profile, which must be thoroughly understood to ensure its effective and safe use. This guide provides a comprehensive overview of the chemical stability, reactivity, and handling of this compound, drawing upon established chemical principles and available data for related structures. We will delve into its susceptibility to degradation, its reactivity towards nucleophiles, and provide best practices for its storage and handling.

Introduction: The Quinolinone Scaffold in Drug Discovery

The quinoline and quinolinone ring systems are considered "privileged structures" in medicinal chemistry.[1] Their versatile binding properties allow them to serve as potent and specific ligands for a wide array of biological targets.[1] Modifications to the quinolinone core have led to the development of compounds with a broad spectrum of pharmacological activities, including anticancer and antibacterial agents.[1][2][3] The introduction of a bromomethyl group at the 4-position provides a reactive handle for further molecular elaboration, enabling the construction of complex molecules through nucleophilic substitution reactions. The fluorine atom at the 8-position can enhance metabolic stability and modulate the electronic properties of the molecule, further contributing to its potential as a drug scaffold.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective application. While specific experimental data for this exact molecule is not extensively published, we can infer its properties from closely related analogs and general chemical principles.

Table 1: Predicted Physicochemical Properties

| Property | Value | Source/Analogy |

| Molecular Formula | C₁₀H₇BrFNO | - |

| Molecular Weight | 256.07 g/mol | - |

| Appearance | Likely a white to off-white or yellowish solid | Analogy to 4-(Bromomethyl)-2(1H)-quinolone[4] |

| Melting Point | Expected to be relatively high, likely >200 °C | Analogy to 4-(Bromomethyl)-2(1H)-quinolone (255-258°C)[4] |

| Solubility | Likely poorly soluble in water, soluble in polar aprotic solvents (e.g., DMF, DMSO) | General behavior of similar organic compounds |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances.[5] Keep container tightly closed.[4][5] | General recommendation for reactive organic solids[5] |

Stability Profile

The stability of this compound is a critical consideration for its storage, handling, and use in multi-step syntheses. The primary points of instability are the bromomethyl group and the quinolinone ring itself under certain conditions.

Thermal Stability

Sensitivity to Moisture and Light

The bromomethyl group is susceptible to hydrolysis in the presence of water, which would lead to the formation of the corresponding hydroxymethyl derivative and hydrobromic acid. This degradation pathway is accelerated by elevated temperatures and the presence of bases. Therefore, it is imperative to store the compound in a tightly sealed container in a dry environment.[4][5] While specific data on photosensitivity is lacking, many complex organic molecules can degrade upon exposure to UV light. It is good practice to store the compound in an opaque or amber container to minimize light exposure.

Chemical Incompatibilities

Due to its reactive nature, this compound is incompatible with strong oxidizing agents, strong bases, and potent nucleophiles. Contact with these substances can lead to vigorous reactions and decomposition.

Reactivity Profile: A Versatile Electrophile

The synthetic utility of this compound stems from the reactivity of the bromomethyl group, which acts as a potent electrophile in nucleophilic substitution reactions.

Nucleophilic Substitution Reactions (Sₙ2)

The primary mode of reactivity is the Sₙ2 reaction, where a nucleophile displaces the bromide ion. This allows for the facile introduction of a wide range of functional groups.

Caption: General Sₙ2 reaction of this compound.

Common Nucleophiles and Their Products:

-

Amines (Primary and Secondary): Reaction with amines yields 4-(aminomethyl) derivatives, which are important intermediates in the synthesis of biologically active molecules.[2]

-

Thiols: Thiolates are excellent nucleophiles and react readily to form thioethers. This reaction is utilized in the synthesis of various compounds, including HDAC inhibitors.[6]

-

Alcohols and Phenols: Alkoxides and phenoxides react to form ethers, although typically require a base to deprotonate the hydroxyl group.

-

Carboxylates: Reaction with carboxylate salts can be used to form ester linkages.

-

Hydroxylamine: This reaction can be used to generate hydroxamic acids, a common zinc-binding group in metalloenzyme inhibitors.[6]

Factors Influencing Reactivity

The rate and outcome of nucleophilic substitution reactions are influenced by several factors:

-

Strength of the Nucleophile: Stronger nucleophiles (e.g., thiolates, amines) will react more rapidly than weaker ones (e.g., alcohols, water).

-

Solvent: Polar aprotic solvents such as DMF, DMSO, and acetonitrile are generally preferred for Sₙ2 reactions as they solvate the cation but not the nucleophile, thus enhancing its reactivity.

-

Temperature: Increasing the reaction temperature generally increases the reaction rate. However, care must be taken to avoid side reactions and decomposition.

-

Base: In reactions involving weakly acidic nucleophiles (e.g., alcohols, thiols), the addition of a non-nucleophilic base (e.g., K₂CO₃, Et₃N) is often necessary to generate the more reactive conjugate base.[6]

Experimental Protocols: Handling and Usage

Adherence to proper laboratory procedures is paramount when working with a reactive compound like this compound.

Personal Protective Equipment (PPE)

Given its potential as a skin and eye irritant, appropriate PPE is mandatory.[4][5]

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[7]

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[5][8]

-

Respiratory Protection: Use in a well-ventilated area, preferably a fume hood, to avoid inhaling dust or fumes.[5]

A Representative Experimental Workflow: S-Alkylation

The following is a generalized procedure for the S-alkylation of a thiol, a common reaction for this class of compounds.[6]

Caption: A typical workflow for an S-alkylation reaction.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of the thiol (1 equivalent) and a suitable base such as potassium carbonate (2-3 equivalents) in an appropriate polar aprotic solvent (e.g., butanone), add this compound (1-1.2 equivalents).

-

Reaction: Heat the mixture to an appropriate temperature (e.g., 70-80 °C) and monitor the reaction by a suitable technique like Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid precipitate (inorganic salts) is present, it can be removed by filtration.

-

Purification: The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by a suitable method, such as column chromatography on silica gel.

Potential Degradation Pathways

Understanding potential degradation pathways is crucial for troubleshooting synthetic reactions and for ensuring the long-term stability of the compound.

Hydrolysis

As previously mentioned, hydrolysis of the bromomethyl group to the corresponding alcohol is a likely degradation pathway in the presence of water.

Microbial Degradation

While specific studies on this compound are not available, research on the microbial degradation of quinoline and its derivatives indicates that these compounds can be metabolized by various microorganisms.[9][10] Degradation often proceeds via hydroxylation at various positions on the ring, followed by ring cleavage.[11][12] This is a consideration for the environmental fate of the compound and for the long-term storage of solutions that are not sterile.

Conclusion

This compound is a valuable and reactive building block for chemical synthesis, particularly in the field of drug discovery. Its reactivity is centered on the electrophilic nature of the bromomethyl group, which readily undergoes Sₙ2 reactions with a variety of nucleophiles. However, this reactivity also necessitates careful handling and storage to prevent degradation, primarily through hydrolysis. By understanding its stability and reactivity profile, researchers can effectively harness the synthetic potential of this versatile compound while ensuring safety and experimental reproducibility.

References

- AK Scientific, Inc. 4-Bromomethyl-2(1H)

- Echemi. 4-Bromomethyl-2(1H)-quinolone;4-(Bromonethyl)-2-quinolinone 99.8% White to almost white powder lijun.

- NIH. Microbial degradation of quinoline and methylquinolines - PMC.

- Frontiers. Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains.

- ResearchGate. Microbial aerobic degradation of quinolinic acid, lutidinic acid and isocinchomeronic acid.

- ResearchGate. Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline.

- ECHEMI. 4-(Bromomethyl)

- ResearchGate. (PDF)

- Fisher Scientific.

- TCI AMERICA. 2-(Bromomethyl)quinoline | 5632-15-5.

- NIH. Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones - PMC.

- Thieme. Synthesis of 4-(Aminomethyl)quinolin-2(1H)-ones.

- MDPI. Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity.

- NIH.

- Sigma-Aldrich. 4-(Bromomethyl)-2(1H)-quinolinone AldrichCPR.

- ResearchGate. Synthesis route to furnish 4-anilinoquinoline (8).

- PubMed.

- NIH. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC.

- PubMed Central. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)

- ResearchGate. Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase 6.

- NIH. Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase 6.

Sources

- 1. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. Design and Synthesis of Topoisomerases-Histone Deacetylase Dual Targeted Quinoline-Bridged Hydroxamates as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. aksci.com [aksci.com]

- 6. Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity [mdpi.com]

- 7. echemi.com [echemi.com]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. Microbial degradation of quinoline and methylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Navigating the Synthesis and Application of Quinolinone Intermediates: A Technical Guide to 4-(Bromomethyl)quinolin-2(1H)-one

An Important Note on the Subject Compound: Initial searches for "4-(Bromomethyl)-8-fluoroquinolin-2(1H)-one" did not yield a specific, well-documented compound in major chemical databases or the scientific literature. This suggests that the 8-fluoro derivative is either a novel compound not yet widely reported or a less common analogue. This guide will, therefore, focus on the well-characterized and commercially significant parent compound, 4-(Bromomethyl)quinolin-2(1H)-one . The principles of synthesis, reactivity, and application detailed herein provide a foundational understanding that would be directly applicable to the study and potential synthesis of its fluorinated derivatives.

Introduction

The quinolin-2(1H)-one scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique bicyclic system, composed of a benzene ring fused to a 2-pyridone ring, serves as a versatile template for designing molecules with a wide array of therapeutic applications, including antibacterial, anti-inflammatory, anticancer, and neuroprotective agents.[2][3] Within this important class of compounds, 4-(Bromomethyl)quinolin-2(1H)-one emerges as a critical intermediate, valued for its reactive bromomethyl group that allows for facile derivatization and the construction of more complex molecules.[4][5]

This technical guide provides an in-depth exploration of 4-(Bromomethyl)quinolin-2(1H)-one, designed for researchers, scientists, and professionals in drug development. We will delve into its chemical identity, synthesis protocols, physicochemical properties, and its pivotal role in the synthesis of pharmaceuticals, most notably the gastroprotective agent, Rebamipide.

Core Compound Identification

A precise understanding of the target molecule is fundamental to any scientific endeavor. This section provides the key identifiers for 4-(Bromomethyl)quinolin-2(1H)-one.

| Identifier | Value |

| IUPAC Name | 4-(bromomethyl)-1H-quinolin-2-one[6] |

| CAS Number | 4876-10-2[6] |

| Molecular Formula | C₁₀H₈BrNO[4][7] |

| Molecular Weight | 238.08 g/mol [7] |

| Synonyms | 4-(Bromomethyl)carbostyril, 4-Bromomethyl-1,2-dihydroquinoline-2-one, 4-(Bromomethyl)-2-quinolinol[4][7] |

Synthesis and Mechanistic Insights

The synthesis of 4-(Bromomethyl)quinolin-2(1H)-one is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The most common synthetic routes start from acetoacetanilide.

Synthetic Pathway Overview

The general synthetic strategy involves two key transformations:

-

Bromination of Acetoacetanilide: The first step is the selective bromination of the active methylene group of acetoacetanilide to form an α-bromo intermediate.

-

Intramolecular Cyclization: The bromo-intermediate then undergoes an acid-catalyzed intramolecular cyclization, followed by dehydration, to form the stable quinolin-2(1H)-one ring system.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 4-Bromomethyl-1,2-dihydroquinoline-2-one | 4876-10-2 [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 4-(Bromomethyl)-1,2-dihydroquinolin-2-one | C10H8BrNO | CID 268296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-(bromomethyl)quinolin-2(1h)-one | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

An In-Depth Technical Guide to the Solubility Profile of 4-(Bromomethyl)-8-fluoroquinolin-2(1H)-one for Pharmaceutical and Chemical Research

Abstract: 4-(Bromomethyl)-8-fluoroquinolin-2(1H)-one is a functionalized quinolinone scaffold of significant interest to medicinal chemists and drug discovery professionals. Its utility as a reactive intermediate for constructing more complex molecules is directly dependent on its solubility in various organic solvents. This guide addresses the critical gap in publicly available solubility data for this compound. It provides a comprehensive framework for understanding, predicting, and experimentally determining its solubility. We begin with an analysis of the molecule's physicochemical properties to build a predictive solubility map. This is followed by a detailed, field-proven experimental protocol for quantitative solubility determination using the gold-standard shake-flask method. This document serves as an essential resource for researchers, enabling informed solvent selection for synthesis, purification, and formulation, thereby accelerating research and development timelines.

Part 1: Molecular Characterization and Predictive Solubility Analysis

A thorough understanding of a molecule's structure and physicochemical properties is the foundation for predicting its solubility.[1] The principle of "like dissolves like" is a useful heuristic, suggesting that solutes dissolve best in solvents with similar polarity.[2]

Physicochemical Properties

This compound is a moderately complex molecule featuring a rigid, heterocyclic core and multiple functional groups that dictate its interaction with solvents. Its key properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₇BrFNO | [3][4] |

| Molecular Weight | 256.07 g/mol | [4] |

| Appearance | White to light yellow solid | [5] |

| Hydrogen Bond Donors | 1 (from N-H group) | [6] |

| Hydrogen Bond Acceptors | 1 (from C=O group) | [6] |

| Predicted XLogP3 | 1.4 | [6] |

| Topological Polar Surface Area (TPSA) | 29.1 Ų | [6] |

XLogP3 is a computed logarithm of the octanol/water partition coefficient, indicating a moderate degree of lipophilicity. TPSA is the sum of surfaces of polar atoms, which correlates with hydrogen bonding capacity.

Structural Analysis and Solubility Prediction

The structure of this compound contains several key features that influence its solubility:

-

Quinolinone Core: This large, aromatic, and largely rigid system contributes to van der Waals interactions and can participate in π-π stacking. Its planarity may favor solubility in aromatic or planar solvents.

-

Lactam Moiety (-C(O)NH-): This is the most polar part of the molecule. The N-H group acts as a hydrogen bond donor, and the carbonyl (C=O) oxygen is a hydrogen bond acceptor.[6] This feature is crucial for interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, DMF).

-

Fluorine Atom: The electronegative fluorine at the 8-position introduces polarity and can subtly influence intermolecular interactions, though it is not a strong hydrogen bond acceptor.

-

Bromomethyl Group (-CH₂Br): This is a reactive, polarizable group that contributes to the overall molecular weight and can engage in dipole-dipole interactions.

Based on this analysis, a qualitative prediction of solubility in common organic solvent classes can be made.

Table 2: Predictive Solubility Map

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | These solvents can accept hydrogen bonds from the N-H group and have strong dipoles to interact with the polar lactam and C-Br bond. The overall molecular polarity is a good match. |

| Polar Protic | Methanol, Ethanol | Moderate to Low | These solvents can both donate and accept hydrogen bonds, interacting well with the lactam. However, the large, nonpolar aromatic core may limit high solubility. Solubility is expected to decrease with increasing alcohol chain length (e.g., higher in methanol than in propanol). |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to Low | These solvents have moderate polarity and can interact via dipole-dipole forces. They are not strong hydrogen bond acceptors, which may limit their ability to fully solvate the polar lactam group. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Low | THF is a moderate hydrogen bond acceptor, suggesting some solubility. Diethyl ether is much less polar and is expected to be a poor solvent. |

| Aromatic | Toluene | Very Low | While π-π stacking is possible with the quinolinone ring, the high polarity of the lactam group makes it unlikely to dissolve well in nonpolar aromatic solvents. |

| Nonpolar | Hexanes, Heptane | Insoluble | The significant polarity mismatch between the solute and these aliphatic hydrocarbon solvents makes dissolution highly unfavorable. |

Part 2: Insights from Synthetic Methodologies

While direct solubility studies are scarce, reviewing synthetic procedures for this compound or its close analogs provides invaluable practical clues. For instance, a procedure for a related compound, 4-(bromomethyl)quinolin-2(1H)-one, describes purification by washing the crude product with dichloroethane, which suggests the compound has low solubility in this solvent.[5] Similarly, amide coupling reactions to produce related structures often use solvents like N,N-dimethylformamide (DMF), indicating that the reactants are soluble in this polar aprotic solvent.[7] Such observations from synthetic chemistry strongly support the predictions made in Table 2.

Part 3: A Validated Experimental Protocol for Quantitative Solubility Determination

To obtain precise, reliable data, a standardized experimental procedure is necessary. The Shake-Flask Method is considered the gold standard for determining thermodynamic equilibrium solubility.[8] It is a robust technique that ensures the solvent is fully saturated with the solute.[8][9]

Principle

An excess amount of the solid compound is agitated in the solvent of interest for an extended period until the concentration of the dissolved solid in the solution reaches a constant value (equilibrium). After separating the undissolved solid, the concentration of the supernatant is measured using a suitable analytical technique.

Experimental Workflow

The following diagram outlines the key steps in the shake-flask protocol.

Caption: Workflow for the Shake-Flask Solubility Assay.

Detailed Step-by-Step Methodology

-

Preparation: Add an excess of solid this compound (enough to ensure solid remains after equilibration, e.g., 5-10 mg) to a glass vial.

-

Solvent Addition: Accurately pipette a known volume of the desired organic solvent (e.g., 1.0 mL) into the vial.

-

Equilibration: Seal the vial securely. Place it in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C). Agitate for a sufficient time to reach equilibrium, typically 24 to 48 hours. A preliminary time-course experiment can be run to confirm when equilibrium is reached.

-

Phase Separation: After agitation, allow the vials to stand undisturbed for at least 1 hour to let the undissolved solids settle. This step is crucial to avoid clogging the filter.

-

Filtration: Carefully withdraw a portion of the supernatant using a syringe. Attach a solvent-compatible syringe filter (e.g., a 0.22 µm PTFE filter for organic solvents) and dispense the clear filtrate into a clean analysis vial. This step removes all undissolved microparticulates.

-

Analysis:

-

Prepare a standard stock solution of the compound in a solvent in which it is highly soluble (e.g., DMSO).

-

Create a series of calibration standards by diluting the stock solution.

-

Analyze the calibration standards and the filtered sample solution by a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or LC-MS.

-

Plot a calibration curve of analyte response versus concentration.

-

Determine the concentration of the saturated filtrate by interpolating its response from the calibration curve. This concentration is the thermodynamic solubility.

-

Part 4: Data Interpretation and Application in R&D

The quantitative solubility data obtained is critical for various stages of drug development and chemical research.[10][11]

Table 3: Template for Recording Experimental Solubility Data

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) | Observations |

| e.g., Acetonitrile | 25 | Clear, colorless solution | ||

| e.g., Ethanol | 25 | |||

| e.g., Dichloromethane | 25 | |||

| ... (add other solvents) |

Application Insights:

-

Synthetic Chemistry: For reactions, a solvent in which reactants have at least moderate solubility (e.g., >10 mg/mL) is preferred to ensure a homogeneous reaction mixture. DMF or DMSO are likely candidates for this compound.

-

Purification: Ideal recrystallization solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Alcohols like ethanol or isopropanol, or solvents like acetonitrile, are often good candidates for this purpose.

-

Screening and Assay Development: For biological screening, compounds are typically dissolved in DMSO to create high-concentration stock solutions (e.g., 10-20 mM).[9][12] The high predicted solubility in DMSO makes it an excellent choice for this application. The final assay concentration of DMSO should be kept low (typically <0.5%) to avoid artifacts.

Conclusion

While readily available public data on the solubility of this compound is limited, a systematic approach combining physicochemical analysis and predictive principles provides a strong framework for solvent selection. This guide has detailed the molecular characteristics that govern its solubility and provided a robust, validated protocol for its quantitative determination. By applying the methodologies described herein, researchers can efficiently generate the precise solubility data needed to optimize synthetic reactions, streamline purification processes, and prepare suitable formulations for biological evaluation, ultimately facilitating the successful application of this valuable chemical intermediate in their research endeavors.

References

- Vertex AI Search. (2024). Predicting Drug Solubility.

- Vertex AI Search. (2014). Solubility in Pharmaceutical R&D: Predictions and Reality.

- Ghanavati, M. A., Ahmadi, S., & Rohani, S. (2024).

- Vertex AI Search. (2025). Predicting drug solubility in binary solvent mixtures using graph convolutional networks: a comprehensive deep learning approach.

- Vertex AI Search. Experiment: Solubility of Organic & Inorganic Compounds.

- Vertex AI Search. (2024). Predictive modeling for solubility and bioavailability enhancement.

- Vertex AI Search.

- Vertex AI Search. Procedure For Determining Solubility of Organic Compounds. Scribd.

- Vertex AI Search. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Vertex AI Search. (2023). Solubility of Organic Compounds.

- Vertex AI Search. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

- Vertex AI Search. Shake-Flask Solubility Assay. Enamine.

- Vertex AI Search. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io.

- Vertex AI Search. Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. BioAssay Systems.

- Vertex AI Search. Determination of aqueous solubility by heating and equilibration: A technical note.

- Vertex AI Search. Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. MDPI.

- Vertex AI Search. 4-(Bromomethyl)-2(1H)-quinolinone AldrichCPR. Sigma-Aldrich.

- Vertex AI Search. Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones.

- Vertex AI Search. (2025). 4-Bromomethyl-1,2-dihydroquinoline-2-one. ChemicalBook.

- Skepper, C. K., et al. (2020). Topoisomerase Inhibitors Addressing Fluoroquinolone Resistance in Gram-Negative Bacteria. Journal of Medicinal Chemistry, 63, 7773–7816.

- Vertex AI Search. Balancing Histone Deacetylase (HDAC) Inhibition and Drug‐likeness: Biological and Physicochemical Evaluation of Class I Selective HDAC Inhibitors.

- Vertex AI Search. This compound.

- Vertex AI Search. 176912-29-1|this compound. BIOFOUNT.

- Vertex AI Search. Synthesis route to furnish 4-anilinoquinoline (8).

- Vertex AI Search. (2022). A Brief Overview on Physicochemical Properties in Medicinal Chemistry. Research and Reviews.

- Vertex AI Search. 4-(bromomethyl)quinolin-2(1h)-one. PharmaCompass.com.

- Vertex AI Search. (2025).

Sources

- 1. rroij.com [rroij.com]

- 2. chem.ws [chem.ws]

- 3. This compound|CAS 176912-29-1|TCIJT|製品詳細 [tci-chemical-trading.com]

- 4. 176912-29-1|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 5. 4-Bromomethyl-1,2-dihydroquinoline-2-one | 4876-10-2 [chemicalbook.com]

- 6. 4-(bromomethyl)quinolin-2(1h)-one | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 10. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 11. Predictive modeling for solubility and bioavailability enhancement - Patheon pharma services [patheon.com]

- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

The Enduring Scaffold: A Technical Guide to the Synthesis and Application of 4-Substituted Quinolin-2(1H)-ones

Introduction: The Quinolin-2(1H)-one Core - A Privileged Structure in Medicinal Chemistry

The quinolin-2(1H)-one moiety is a foundational heterocyclic scaffold that has captivated the attention of medicinal and synthetic chemists for over a century.[1][2] Its rigid, bicyclic structure, featuring a fused benzene and pyridin-2-one ring, serves as an ideal framework for the spatial presentation of functional groups, enabling diverse interactions with biological targets. This inherent versatility has established the quinolin-2(1H)-one as a "privileged structure" in drug discovery, a core component in numerous natural products, and the basis for a multitude of pharmacologically active compounds.[2][3] These molecules exhibit a remarkable breadth of biological activities, including anticancer, antibacterial, anti-inflammatory, and neuroprotective properties.[3][4]

The substitution at the C4 position, in particular, has been shown to be a critical determinant of biological activity, profoundly influencing the potency and selectivity of these compounds. This guide provides an in-depth exploration of the synthesis of 4-substituted quinolin-2(1H)-ones, detailing both classical and contemporary methodologies. We will delve into the mechanistic underpinnings of these reactions, providing field-proven insights into experimental choices. Furthermore, we will examine the crucial structure-activity relationships (SAR) that govern the therapeutic potential of this remarkable class of molecules, offering a technical resource for researchers, scientists, and professionals engaged in the art and science of drug development.

Part 1: Synthetic Strategies for Assembling the Quinolin-2(1H)-one Core